molecular formula C24H21FN2O2 B10927706 1-(2-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(2-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10927706
M. Wt: 388.4 g/mol
InChI Key: JRADFXGRBLLWOJ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxyphenyl groups and a fluorobenzyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the fluorobenzyl group is attached.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzyl and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved .

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21FN2O2/c1-28-23-13-7-4-10-18(23)21-15-22(19-11-5-8-14-24(19)29-2)27(26-21)16-17-9-3-6-12-20(17)25/h3-15H,16H2,1-2H3

InChI Key

JRADFXGRBLLWOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2CC3=CC=CC=C3F)C4=CC=CC=C4OC

Origin of Product

United States

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